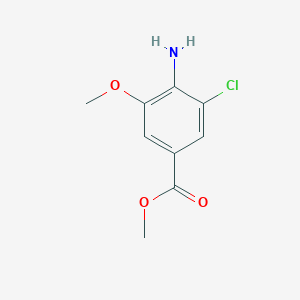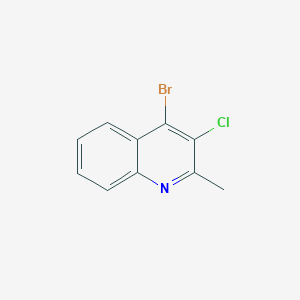
4-Bromo-3-chloro-2-methylquinoline
Overview
Description
4-Bromo-3-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 256.53 . The SMILES string representation is ClC1=C(Br)C2=CC=CC=C2N=C1C .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C10H7BrClN and it has a molecular weight of 256.53 .Scientific Research Applications
Synthesis and Chemical Properties
- 4-Bromo-3-chloro-2-methylquinoline has been used as a starting material in infectious disease research, involving a two-step synthesis process. This process includes a condensation reaction and a cyclization step known as the Knorr reaction (Wlodarczyk et al., 2011).
- Another research focus is the efficient N-alkylation of quinolinones, including derivatives like 4-chloro-6-methylquinolin-2(1H)-one, using phase transfer catalysis, which has implications for the synthesis of various functionalized quinolines (Organic Chemistry: An Indian Journal, 2014).
Biological and Pharmaceutical Applications
- Certain derivatives of this compound have demonstrated antiangiogenic effects, showing potential in cancer research. Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones were found to inhibit endothelial cell proliferation and neovessel growth, indicating their potential use in targeting angiogenesis (Mabeta et al., 2009).
- The Schiff base ligand and its metal complexes derived from a variant of this compound have been studied for their antibacterial, antifungal, and antioxidant activities. Such studies are critical in exploring new therapeutic agents (Bioinorganic Chemistry and Applications, 2014).
Material Science and Photophysical Properties
- Studies have also been conducted on the crystal structures and molecular interactions of derivatives of this compound, which is significant in the field of crystallography and material science (Journal of Molecular Structure, 2021).
- Research into the photophysical properties and computational investigations of derivatives involving 4-methylquinoline have been reported, indicating the potential application of these compounds in the development of new luminescent materials (Journal of Organometallic Chemistry, 2007).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The safety pictograms associated with it are GHS05 and GHS06 . The hazard statements are H301 - H318 . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .
Mechanism of Action
Target of Action
Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The molecular weight of the compound is 25653 , which may influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCLTPZXXPJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


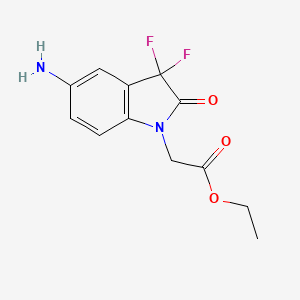
methanol hydrochloride](/img/structure/B1382709.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
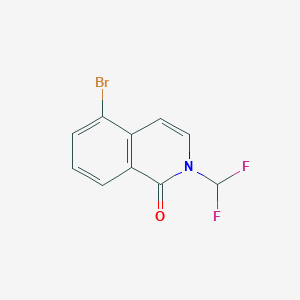
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)


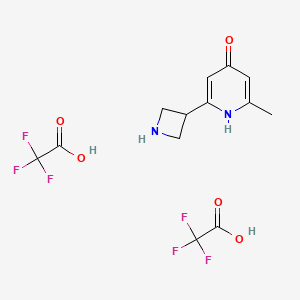
![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)
